1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
1-[(4-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a quinoline core, fluorophenyl, and methylbenzoyl groups.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-16-4-8-18(9-5-16)25(29)21-15-28(14-17-6-10-19(27)11-7-17)22-13-24(32-3)23(31-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRVPWNYCKAAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide.
Introduction of Fluorophenyl and Methylbenzoyl Groups: The fluorophenyl and methylbenzoyl groups can be introduced through Friedel-Crafts acylation reactions. These reactions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the quinoline core and the benzoyl group.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their substituents and biological activities.
Fluorophenyl Compounds: Compounds like fluoxetine (an antidepressant) contain the fluorophenyl group but have different core structures and pharmacological effects.
Benzoyl Derivatives: Compounds like benzocaine (a local anesthetic) contain the benzoyl group but differ in their overall structure and use.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a fluorobenzyl group, methoxy groups, and a methylbenzoyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research has shown that tetrahydroquinoline derivatives can inhibit various cancer cell lines effectively. For instance:
- Cell Lines Tested : H460 (lung carcinoma), DU145 (prostate carcinoma), A-431 (skin carcinoma), HT-29 (colon adenocarcinoma), and MCF7 (breast adenocarcinoma).
- Inhibition Rates : Compounds structurally related to the target compound demonstrated up to 90% inhibition in cell proliferation assays at a concentration of 25 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Compound A | H460 | 90% |
| Compound B | DU145 | 30.7% |
| Compound C | MCF7 | 25.4% |
| Compound D | HT-29 | 32.5% |
The mechanism by which these compounds exert their anticancer effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, the presence of the aryl groups enhances the interaction with target proteins involved in these pathways.
Anti-inflammatory Activity
In addition to anticancer properties, compounds within this chemical class have shown promise as anti-inflammatory agents. Some studies have reported that related quinoline derivatives exhibit potent inhibition of inflammatory mediators such as cytokines and leukotrienes .
Case Study: Inhibition of Cytokine Production
In vitro assays revealed that certain derivatives significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Pharmacokinetics and Bioavailability
One challenge with many bioactive compounds is their pharmacokinetic profiles. The introduction of methoxy groups in This compound is aimed at improving solubility and metabolic stability. Studies indicate that modifications at specific positions on the quinoline ring can enhance oral bioavailability while reducing rapid metabolism by CYP450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
